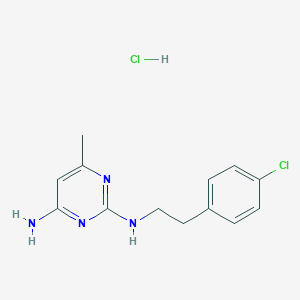![molecular formula C19H19ClN2O2 B2990332 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-46-3](/img/structure/B2990332.png)
5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorination: Treatment with thionyl chloride or phosphorus pentachloride.
Methoxybenzylation: Using 4-methoxybenzyl chloride under basic conditions.
Phenyl group introduction: Via Suzuki coupling reactions.
Industrial Production Methods: In an industrial setting, the production of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole often involves:
Batch or continuous flow reactors to optimize yield and purity.
Usage of automated synthesis protocols for large-scale production.
Implementation of stringent purification steps including recrystallization, chromatography, or distillation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves a multi-step process
Formation of Pyrazole Core
Starting materials: hydrazine and α,β-unsaturated carbonyl compounds.
Reaction conditions: refluxing in ethanol under nitrogen atmosphere.
Yield: moderate to high, depending on the specific reagents used.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various types of reactions, including:
Oxidation: : Typically with oxidizing agents like potassium permanganate.
Reduction: : Utilizing reducing agents such as lithium aluminium hydride.
Substitution: : Nucleophilic substitution with halogens under acidic conditions.
Oxidation: : KMnO₄ in aqueous solution, moderate temperatures.
Reduction: : LiAlH₄ in anhydrous ether, low to room temperatures.
Substitution: : HCl or HBr in organic solvents, reflux conditions.
Oxidation: : Carboxylic acids or ketones, depending on the substituents.
Reduction: : Primary amines or alcohols.
Substitution: : Halogenated derivatives, maintaining the core structure.
Aplicaciones Científicas De Investigación
The compound finds applications in:
Chemistry: : As an intermediate in organic synthesis, and in studies involving heterocyclic chemistry.
Biology: : Used in enzyme inhibition assays and receptor binding studies.
Medicine: : Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: : Employed in the development of agrochemicals and as a component in specialty materials.
Mecanismo De Acción
The compound’s effects are primarily mediated through:
Molecular Targets: : Interaction with enzymes and receptors relevant to its biological activity.
Pathways Involved: : Inhibition of specific signaling pathways, modulation of enzyme activity, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds:
4-(4-methoxybenzyl)-1-methyl-3-phenyl-1H-pyrazole
5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
1-methyl-3-phenyl-5-(4-methoxybenzyl)-1H-pyrazole
Enhanced biological activity due to the specific arrangement of substituents.
Greater stability under various chemical conditions.
Improved selectivity in biological assays compared to similar compounds.
This detailed analysis underscores the versatility and significance of 5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole in scientific research and industrial applications. Whether synthesized in a lab or produced on an industrial scale, its unique properties make it a compound of notable interest in multiple fields.
Propiedades
IUPAC Name |
5-chloro-4-[(4-methoxyphenyl)methoxymethyl]-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-19(20)17(18(21-22)15-6-4-3-5-7-15)13-24-12-14-8-10-16(23-2)11-9-14/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQRHUBMYOGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)

![(13E)-2,15-dimethyl-13-[(4-nitrophenyl)methylidene]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B2990251.png)

![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)

![3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile](/img/structure/B2990259.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)
![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)

![7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990271.png)

